Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester is a chemical compound with the molecular formula C8H18O6S2 It is known for its unique structure, which includes two sulfanylpropanoic acid groups and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester typically involves the reaction of 3-mercaptopropanoic acid with ethane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfanyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of derivatives with different functional groups.
Scientific Research Applications
Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester involves its interaction with molecular targets and pathways in biological systems. The sulfanyl groups can form bonds with various biomolecules, influencing their function and activity. The ethane-1,2-diol moiety may also play a role in the compound’s overall behavior and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropanoic acid: A precursor in the synthesis of Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester.
Ethane-1,2-diol: Another precursor and a common diol used in various chemical reactions.
Bis(2-mercaptoethyl) ether: A compound with similar sulfanyl groups but different structural features.
Uniqueness
This compound is unique due to its combination of sulfanylpropanoic acid groups and ethane-1,2-diol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethane-1,2-diol;3-sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2S.C2H6O2/c2*4-3(5)1-2-6;3-1-2-4/h2*6H,1-2H2,(H,4,5);3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJDLMGVXXVRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)O.C(CS)C(=O)O.C(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.